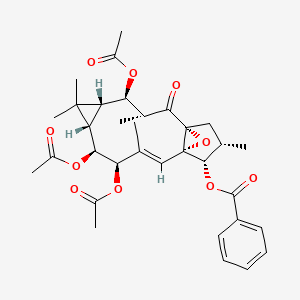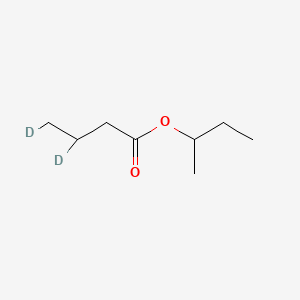
SARS-CoV-2 Mpro-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2 Mpro-IN-7 is a novel inhibitor targeting the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development. This compound has shown promising results in inhibiting the activity of the main protease, thereby potentially reducing the replication and spread of the virus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 Mpro-IN-7 involves several key steps. One common method includes the radical allyl bromination of indazol-4-one at position 7 using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride. This is followed by the nucleophilic substitution of the bromine atom with azide using sodium azide in an acetone-water mixture .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification processes to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2 Mpro-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory properties.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of this compound, as mentioned earlier.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Sodium azide is a common reagent for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the nucleophilic substitution reaction with sodium azide results in the formation of a 7-azido derivative .
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2 Mpro-IN-7 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of the main protease of SARS-CoV-2.
Biology: Researchers use it to investigate the biological pathways involved in viral replication and to identify potential drug targets.
Medicine: The compound is being explored as a potential antiviral drug for the treatment of COVID-19.
Industry: Pharmaceutical companies are interested in developing this compound as part of their antiviral drug pipelines
Wirkmechanismus
SARS-CoV-2 Mpro-IN-7 exerts its effects by inhibiting the main protease (Mpro) of the SARS-CoV-2 virus. The main protease is responsible for cleaving polyproteins into functional viral proteins, which are essential for viral replication. By inhibiting this protease, this compound effectively blocks the replication of the virus. The compound interacts with the active site of the protease, forming a covalent bond with the catalytic cysteine residue, thereby preventing the protease from performing its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nirmatrelvir: An antiviral component of Paxlovid, which also targets the main protease of SARS-CoV-2.
GC-376: Another main protease inhibitor with a similar mechanism of action.
Ensitrelvir: A recently approved main protease inhibitor for the treatment of COVID-19
Uniqueness
SARS-CoV-2 Mpro-IN-7 is unique in its specific chemical structure and binding affinity to the main protease. It has shown promising results in preclinical studies, demonstrating potent inhibitory activity and selectivity for the main protease. This makes it a valuable candidate for further development as an antiviral drug .
Eigenschaften
Molekularformel |
C33H34Br2N3O5P |
|---|---|
Molekulargewicht |
743.4 g/mol |
InChI |
InChI=1S/C33H34Br2N3O5P/c1-4-42-44(41,43-5-2)38-19-24(18-22-10-14-25(34)15-11-22)30(39)32(21-38)28(23-12-16-26(35)17-13-23)20-37(3)33(32)27-8-6-7-9-29(27)36-31(33)40/h6-18,28H,4-5,19-21H2,1-3H3,(H,36,40)/b24-18+/t28-,32+,33+/m0/s1 |
InChI-Schlüssel |
SYDFLVSOJRGDFZ-BRVOIXDRSA-N |
Isomerische SMILES |
CCOP(=O)(N1C/C(=C\C2=CC=C(C=C2)Br)/C(=O)[C@@]3(C1)[C@@H](CN([C@@]34C5=CC=CC=C5NC4=O)C)C6=CC=C(C=C6)Br)OCC |
Kanonische SMILES |
CCOP(=O)(N1CC(=CC2=CC=C(C=C2)Br)C(=O)C3(C1)C(CN(C34C5=CC=CC=C5NC4=O)C)C6=CC=C(C=C6)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)


![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)







![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
